3-Fluorophenethylamine
Overview
Description
3-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of phenethylamine, where a hydrogen atom on the benzene ring is replaced by a fluorine atom at the third position.
Mechanism of Action
Target of Action
3-Fluorophenethylamine is a chemical compound with the formula C8H10FN The primary targets and their roles are not explicitly mentioned in the available resources
Mode of Action
It is known that it can be used in the synthesis of various compounds , but the specific interactions with its targets and the resulting changes are not clearly understood. More comprehensive studies are needed to elucidate these mechanisms.
Biochemical Pathways
It’s known that it can be used in the synthesis of various compounds , which suggests it may play a role in certain biochemical reactions.
Result of Action
It’s known that it can be used in the synthesis of various compounds , suggesting it may have certain effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophenethylamine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine . Another method involves the reduction of 3-fluorophenylacetonitrile using lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 3-fluorophenylacetonitrile. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Fluoroacetophenone.
Reduction: 3-Fluorophenylethanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-Fluorophenethylamine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Fluorophenethylamine
- 4-Fluorophenethylamine
- Phenethylamine
Comparison: 3-Fluorophenethylamine is unique due to the position of the fluorine atom on the benzene ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its 2- and 4-fluoro counterparts . For example, the 3-fluoro derivative may have different binding affinities for certain receptors, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVZEYHEFAWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336462 | |
Record name | 3-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-70-6 | |
Record name | 3-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Fluorophenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of m-F-PEA contribute to improved charge transport in 2D/3D perovskite solar cells compared to other organic spacers like butylamine (BA)?
A1: The research paper highlights that the rigid molecular structure of m-F-PEA leads to weaker exciton-phonon interactions in 2D perovskite films compared to BA. [] Exciton-phonon interactions, essentially the coupling between light-generated excitons and lattice vibrations, can hinder efficient charge transport. Weaker interactions, facilitated by the rigid m-F-PEA, translate to improved carrier diffusion within the 2D perovskite layer. This enhanced diffusion allows charges to reach the interface with the 3D perovskite layer and contribute to current generation more efficiently. Consequently, 2D/3D perovskite solar cells treated with m-F-PEA exhibit higher fill factors and potentially better overall performance compared to those treated with BA, especially as the concentration of the 2D perovskite passivation layer increases.
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